JAK1 Selectivity Over JAK2 vs. Ruxolitinib and Fedratinib: Defining the Therapeutic Index
Itacitinib demonstrates a JAK1/JAK2 selectivity ratio of >20-fold, in contrast to the pan-JAK inhibitor ruxolitinib (JAK1/JAK2 IC50 ~3.3/2.8 nM, ~1.2-fold selectivity) and the JAK2-selective inhibitor fedratinib (JAK2 IC50 ~3 nM, >35-fold selectivity for JAK2) . Specifically, itacitinib's IC50 for JAK1 is 2–3.2 nM compared to 63–72 nM for JAK2 [1]. This narrow JAK1 selectivity window is a critical determinant of differential clinical safety, particularly regarding hematologic adverse events.
| Evidence Dimension | JAK1/JAK2 Selectivity Ratio |
|---|---|
| Target Compound Data | >20-fold (JAK1 IC50 = 2-3.2 nM; JAK2 IC50 = 63-72 nM) |
| Comparator Or Baseline | Ruxolitinib: ~1.2-fold (JAK1 IC50 ~3.3 nM; JAK2 IC50 ~2.8 nM); Fedratinib: >35-fold selective for JAK2 over JAK1 |
| Quantified Difference | Itacitinib is ~17-fold more JAK1-selective than ruxolitinib and >55-fold more JAK1-selective than fedratinib. |
| Conditions | Biochemical kinase inhibition assays (recombinant human enzymes) |
Why This Matters
This quantitative selectivity difference directly impacts the therapeutic index, as itacitinib's reduced JAK2 inhibition correlates with a lower incidence of cytopenias (e.g., anemia, thrombocytopenia) compared to ruxolitinib, making it the preferred choice for studies where hematopoietic toxicity is a confounding factor.
- [1] Chemical Probes Portal. (2025). ITACITINIB: Inhibitor of JAK1. Retrieved from https://www.chemicalprobes.org/itacitinib. View Source
